The Galanin Receptor Ligand M35: A Technical Guide to its Discovery, Synthesis, and Characterization
The Galanin Receptor Ligand M35: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide galanin, through its interaction with its G protein-coupled receptors (GalR1, GalR2, and GalR3), plays a crucial role in a multitude of physiological and pathological processes. The development of specific ligands for these receptors is paramount for elucidating their individual functions and for therapeutic targeting. M35, a chimeric peptide ligand, has emerged as a significant tool in galanin research. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of M35, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction: The Discovery of a Chimeric Ligand
M35 is a chemically synthesized chimeric peptide that combines the N-terminal fragment of galanin with a portion of bradykinin. Specifically, it consists of galanin(1-13) linked to bradykinin(2-9) amide[1][2][3][4]. This strategic fusion was designed to create a high-affinity ligand for galanin receptors with modified functional activity. The N-terminal portion of galanin is known to be critical for receptor binding, while the bradykinin fragment was incorporated to modulate the peptide's properties, leading to its characteristic dual agonist/antagonist profile[1].
Synthesis of M35
The synthesis of M35 is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides of defined sequence.
Synthesis Protocol:
A standard Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis strategy is employed.
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Resin Selection and Loading: A Rink amide resin is typically used to generate the C-terminal amide of the final peptide. The first amino acid, Fmoc-Arg(Pbf)-OH, is loaded onto the resin.
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Peptide Chain Elongation: The synthesis proceeds by sequential cycles of deprotection and coupling.
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Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
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Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then added to the deprotected resin to form a new peptide bond. This cycle is repeated for each amino acid in the M35 sequence: Gly-Trp(Boc)-Thr(tBu)-Leu-Asn(Trt)-Ser(tBu)-Ala-Gly-Tyr(tBu)-Leu-Leu-Gly-Pro-Pro-Pro-Gly-Phe-Ser(tBu)-Pro-Phe-Arg(Pbf)-NH2. Side-chain protecting groups (indicated in parentheses) are used for trifunctional amino acids to prevent side reactions.
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Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
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Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purity and identity of the final M35 peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Pharmacological Characterization of M35
M35 exhibits a complex pharmacological profile, acting as a high-affinity ligand at galanin receptors with a notable dual agonist and antagonist character depending on the concentration and cellular context[3][5].
Quantitative Data
| Parameter | Receptor Subtype | Value | Cell Line/Tissue | Reference |
| Kd | Galanin Receptor (non-specified) | 0.1 nM | - | [5][6] |
| Ki | Human GalR1 | 0.11 nM | - | [5][7] |
| Ki | Human GalR2 | 2.0 nM | - | [5][7] |
| KD (vs [125I]M35) | Galanin Receptor | 0.9 ± 0.1 nM | Rin m 5F cells | [8] |
| KD (vs [125I]galanin) | Galanin Receptor (Site 1) | 0.3 ± 0.1 nM | Rin m 5F cells | [1] |
| KD (vs [125I]galanin) | Galanin Receptor (Site 2) | 0.52 ± 0.03 µM | Rin m 5F cells | [1] |
Table 1: Binding affinities of M35 for galanin receptors.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of M35 for galanin receptors.
Materials:
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Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., HEK293-GalR1 or Rin m 5F cells).
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Radioligand: [125I]Galanin.
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Unlabeled ligand: M35.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation fluid.
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Scintillation counter.
Procedure:
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Incubation: In a microcentrifuge tube, add cell membranes, [125I]Galanin (at a concentration close to its Kd), and varying concentrations of unlabeled M35.
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Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of M35, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the effect of M35 on the intracellular cyclic adenosine monophosphate (cAMP) levels, providing information on its agonist or antagonist activity at Gαi-coupled galanin receptors like GalR1.
Materials:
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Cells expressing the galanin receptor of interest (e.g., Rin m 5F or CHO-GalR1 cells).
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Forskolin (an adenylyl cyclase activator).
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M35.
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Galanin.
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cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
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Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
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Pre-treatment (for antagonist testing): To test for antagonist activity, pre-incubate the cells with varying concentrations of M35 for a short period.
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Stimulation:
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Agonist testing: Add varying concentrations of M35 to the cells.
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Antagonist testing: After pre-incubation with M35, add a fixed concentration of galanin (e.g., EC80) in the presence of forskolin.
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Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.
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Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
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Data Analysis:
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Agonist activity: Plot the cAMP levels against the M35 concentration to determine its EC50 value. M35 has been shown to act as an agonist at higher concentrations[5].
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Antagonist activity: Plot the inhibition of the galanin-induced response against the M35 concentration to determine its IC50 value. At lower concentrations, M35 can antagonize the effect of galanin[5].
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Signaling Pathways and Experimental Workflows
Conclusion
The galanin receptor ligand M35 is a valuable pharmacological tool for investigating the complexities of the galanin system. Its chimeric nature and resulting dualistic activity provide a unique means to probe galanin receptor function. The synthesis of M35 via SPPS is a well-established process, and its pharmacological properties can be thoroughly characterized using standard radioligand binding and functional assays. This guide provides a comprehensive overview for researchers aiming to utilize M35 in their studies of galanin signaling in health and disease.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Purification, characterization and amino acid sequencing of divergicin M35: a novel class IIa bacteriocin produced by Carnobacterium divergens M35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
